Product packaging for 2-[(2,2-Dimethylpropyl)amino]butan-1-ol(Cat. No.:)

2-[(2,2-Dimethylpropyl)amino]butan-1-ol

Cat. No.: B13282021
M. Wt: 159.27 g/mol
InChI Key: HJOAWUTVCFZJKW-UHFFFAOYSA-N
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Description

Contextualization within the Field of Amino Alcohol Chemistry and its Academic Significance

Amino alcohols are fundamental building blocks in organic chemistry with wide-ranging academic and industrial significance. fiveable.mewikipedia.org Their bifunctional nature allows them to act as versatile intermediates in the synthesis of more complex molecules. fiveable.me Many natural products, pharmaceuticals, and agrochemicals feature the amino alcohol scaffold. westlake.edu.cn

A crucial aspect of their academic importance lies in the field of stereochemistry. Chiral amino alcohols, which contain one or more stereogenic centers, are of immense value in asymmetric synthesis. frontiersin.orgnih.gov They are frequently employed as:

Chiral Ligands: When complexed with a metal center, chiral amino alcohols can create catalysts that facilitate enantioselective reactions, producing one desired stereoisomer of a product over others. westlake.edu.cnpolyu.edu.hk This is critical in drug development, where different enantiomers of a molecule can have vastly different biological activities.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to guide the formation of a specific stereochemistry. After the desired stereocenter is created, the auxiliary is removed. Chiral amino alcohols are effective in this role due to their robust nature and the predictable stereochemical outcomes they can induce. diva-portal.org

Synthetic Building Blocks (Synthons): The inherent chirality of many amino alcohols, which can be derived from the natural chiral pool of amino acids, makes them ideal starting materials for the synthesis of enantiomerically pure target molecules. nih.govalfa-chemistry.com

Research in this area focuses on developing new synthetic methods to access novel amino alcohol structures and on exploring their applications in catalysis and total synthesis. westlake.edu.cnrsc.org The ability to fine-tune the steric and electronic properties of the amino alcohol by changing its substituents is a key driver of this research. polyu.edu.hk

Rationale for Comprehensive Research on 2-[(2,2-Dimethylpropyl)amino]butan-1-ol as a Chemical Entity

The specific structure of this compound provides a clear rationale for its investigation as a distinct chemical entity. The interest in this molecule stems primarily from its potential application in asymmetric catalysis, driven by its unique structural features.

The key motivations for its study include:

Steric Influence: The most prominent feature of the molecule is the 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom. This group is exceptionally bulky and sterically demanding. In the context of a chiral ligand for asymmetric catalysis, this bulk can create a highly defined and constrained chiral environment around a metal center. This can lead to high levels of stereoselectivity in reactions by effectively blocking certain reaction pathways while favoring others, thus enhancing the enantiomeric excess of the product. polyu.edu.hk

Chirality and Bifunctionality: The compound possesses a stereogenic center at the carbon atom bearing both the amino and ethyl groups. This inherent chirality, combined with the two coordinating sites (the nitrogen of the amino group and the oxygen of the hydroxyl group), makes it an ideal candidate for forming stable chelate complexes with metal catalysts. The rigidity and well-defined geometry of such complexes are often prerequisites for effective asymmetric induction.

Novelty in Ligand Design: The field of asymmetric catalysis is continuously in search of new ligands that can offer improved reactivity, selectivity, or broader substrate scope for challenging chemical transformations. The unique combination of a butanol backbone with a bulky neopentyl group represents a novel structural motif not found in more common amino alcohol ligands. Research into its synthesis and catalytic performance could therefore provide new tools for synthetic chemists and lead to the development of more efficient and selective catalytic systems.

In essence, the rationale for studying this compound is based on the hypothesis that its significant steric bulk will be a valuable attribute when it is used as a chiral ligand, potentially leading to superior performance in asymmetric reactions compared to existing ligands.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21NO B13282021 2-[(2,2-Dimethylpropyl)amino]butan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-(2,2-dimethylpropylamino)butan-1-ol

InChI

InChI=1S/C9H21NO/c1-5-8(6-11)10-7-9(2,3)4/h8,10-11H,5-7H2,1-4H3

InChI Key

HJOAWUTVCFZJKW-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations of 2 2,2 Dimethylpropyl Amino Butan 1 Ol

Established Synthetic Pathways for 2-[(2,2-Dimethylpropyl)amino]butan-1-ol

The synthesis of this compound can be approached through several established routes, primarily involving the formation of the carbon-nitrogen bond between a four-carbon backbone and the neopentyl group. A common strategy is the reductive amination of a suitable carbonyl precursor with neopentylamine (B1198066) or, conversely, the N-alkylation of 2-aminobutan-1-ol (B80463) with a neopentyl halide.

Strategic Reaction Conditions and Precursor Chemistry

A primary pathway to this compound involves the reductive amination of 1-hydroxybutan-2-one (B1215904) with neopentylamine. This reaction typically proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the desired secondary amine. The choice of reducing agent is critical to the success of this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB) being commonly employed reagents. The reaction is often carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). Catalytic hydrogenation over a noble metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere also serves as an effective reduction method.

Alternatively, the synthesis can be achieved through the N-alkylation of 2-aminobutan-1-ol with a neopentyl halide, such as neopentyl bromide or neopentyl iodide. This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N). The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols, depending on the solubility of the reactants and the reaction temperature.

The precursor, 2-aminobutan-1-ol, can be synthesized from various starting materials. One common industrial method involves the reaction of 1-butene (B85601) with a nitrile compound and chlorine, followed by hydrolysis. Another approach is the reduction of 2-aminobutanoic acid or its esters using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Optimisation of Synthetic Efficiency for this compound Production

Optimizing the synthetic efficiency for the production of this compound involves careful consideration of several factors to maximize yield and minimize side reactions. In reductive amination, the pH of the reaction medium is a crucial parameter. Maintaining a slightly acidic pH can facilitate imine formation without significantly deactivating the amine nucleophile. The stoichiometry of the reactants, particularly the amine and the reducing agent, must be carefully controlled to prevent over-alkylation or reduction of the starting carbonyl compound. Temperature and reaction time are also key variables that need to be optimized for each specific set of reactants and conditions.

For N-alkylation reactions, the choice of the base and solvent system is paramount. A non-nucleophilic, sterically hindered base can help to minimize side reactions. The reaction temperature is often elevated to increase the rate of substitution, but this must be balanced against the potential for elimination reactions, particularly with sterically hindered substrates. The use of phase-transfer catalysts can sometimes enhance the reaction rate and efficiency, especially in biphasic systems.

Stereoselective Synthesis and Chiral Resolution of this compound

The stereochemistry at the C2 position of the butanol backbone is of significant importance, leading to the existence of (R)- and (S)-enantiomers of this compound. The synthesis of enantiomerically pure forms of this compound can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Asymmetric Synthesis Approaches Employing Chiral Catalysis and Auxiliaries

Asymmetric synthesis offers a direct route to enantiomerically enriched this compound. One promising approach is the asymmetric reductive amination of 1-hydroxybutan-2-one. This can be achieved using chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral phosphine (B1218219) ligands. These catalysts can facilitate the stereoselective transfer of hydrogen to the imine intermediate.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to either the amine or the carbonyl precursor to direct the stereochemical outcome of the C-N bond formation. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Chemoenzymatic methods are also gaining prominence in the asymmetric synthesis of chiral amino alcohols. nih.govresearchgate.net Engineered imine reductases (IREDs) and amine dehydrogenases (AmDHs) have shown great potential for the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity. nih.govresearchgate.net For instance, an engineered amine dehydrogenase has been used for the biosynthesis of (S)-2-aminobutan-1-ol from 1-hydroxybutan-2-one with excellent enantiomeric excess. researchgate.net This enzymatic approach offers a green and efficient alternative to traditional chemical methods. nih.govresearchgate.net

PrecursorReagent/CatalystProductEnantiomeric Excess (ee)Reference
α-hydroxymethyl ketonesEnantiocomplementary imine reductases (IREDs)Chiral N-substituted 1,2-amino alcohols91-99% nih.gov
1-hydroxybutan-2-oneEngineered amine dehydrogenase(S)-2-aminobutan-1-ol>99% researchgate.net

Enantiomeric Separation Techniques for this compound Stereoisomers

The resolution of a racemic mixture of this compound is a common method to obtain the individual enantiomers. This can be accomplished through several techniques.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amino alcohol can be liberated by treatment with a base.

Chromatographic methods are also widely used for enantiomeric separation. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of amino alcohols.

Enzymatic resolution is another effective strategy. This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated based on their different chemical properties.

Separation TechniquePrincipleKey Considerations
Classical Resolution Formation and separation of diastereomeric salts.Choice of resolving agent, solvent system for crystallization.
Chiral HPLC Differential interaction with a chiral stationary phase.Selection of the appropriate chiral column and mobile phase.
Enzymatic Resolution Enantioselective enzymatic acylation or hydrolysis.Enzyme selection, reaction conditions (solvent, acyl donor).

Control and Determination of Stereochemical Purity in this compound Synthesis

Controlling and accurately determining the stereochemical purity, or enantiomeric excess (ee), of this compound is essential. In asymmetric synthesis, the choice of catalyst, auxiliary, or enzyme and the precise control of reaction conditions are critical for achieving high enantioselectivity.

The determination of enantiomeric excess is typically performed using chiral analytical techniques. Chiral HPLC is a primary method for quantifying the ratio of enantiomers. By integrating the peak areas of the two enantiomers in the chromatogram, the ee can be accurately calculated.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. This is often achieved by derivatizing the amino alcohol with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomers. The NMR signals of the diastereomers, particularly the ¹H or ¹⁹F signals, will be distinct and can be integrated to determine the enantiomeric ratio. Chiral solvating agents can also be used to induce chemical shift differences between enantiomers in the NMR spectrum without the need for derivatization.

Polarimetry , which measures the rotation of plane-polarized light by a chiral compound, can be used to determine the optical purity and the specific rotation of an enantiomerically enriched sample. However, this method is less accurate for determining high ee values compared to chromatographic and spectroscopic techniques.

Novel Approaches in the Synthesis of this compound

The synthesis of specific enantiomers of this compound, a chiral β-amino alcohol, is of significant interest due to its role as a key intermediate in the preparation of various biologically active molecules. Novel synthetic strategies have increasingly focused on asymmetric and biocatalytic methods to efficiently establish the required stereochemistry. These approaches typically involve the stereoselective synthesis of a chiral precursor, (R)- or (S)-2-aminobutan-1-ol, followed by the introduction of the 2,2-dimethylpropyl (neopentyl) group.

Chemoenzymatic Synthesis via Asymmetric Reductive Amination

A prominent novel approach is the use of chemoenzymatic methods, particularly employing amine dehydrogenases (AmDHs) for the asymmetric synthesis of the (S)-2-aminobutan-1-ol precursor. This biocatalytic route offers high selectivity and operates under mild reaction conditions.

The process involves the direct asymmetric reductive amination of the prochiral keto-alcohol, 1-hydroxybutan-2-one. Wild-type AmDHs sourced from various microorganisms have demonstrated high efficiency for this transformation. For instance, an engineered AmDH was used for the reductive amination of 1-hydroxybutan-2-one, achieving a high conversion rate and excellent enantiomeric excess for the desired (S)-2-aminobutan-1-ol. frontiersin.orgresearchgate.net This method is highly attractive as it uses ammonia (B1221849) as a low-cost amine donor and produces water as the sole byproduct. researchgate.net

Key findings from these biocatalytic studies are summarized below:

Enzyme SourceSubstrateProductConversion (%)Enantiomeric Excess (ee %)
Engineered AmDH1-Hydroxybutan-2-one(S)-2-Aminobutan-1-ol91>99
Microbacterium sp. AmDH (MicroAmDH)1-Hydroxybutan-2-one(S)-2-Aminobutan-1-ol70-90 (estimated)>99

Chiral Pool Synthesis from Amino Acids

Another significant strategy utilizes the "chiral pool," starting from readily available and enantiomerically pure amino acids. The synthesis of (S)-2-aminobutan-1-ol can be achieved by the reduction of the carboxylic acid group of (S)-2-aminobutyric acid.

Recent patent literature describes methods for this reduction using catalytic hydrogenation. google.comgoogle.com In one such process, (S)-2-aminobutyric acid is dissolved in deionized water, the pH is adjusted, and the reduction is carried out under hydrogen pressure using a supported metal catalyst. google.com This avoids the use of stoichiometric metal hydride reagents. Traditional methods also report the use of powerful reducing agents like lithium aluminum hydride in solvents such as tetrahydrofuran (B95107) to achieve this transformation. chemicalbook.com

Introduction of the Neopentyl Group via Reductive Amination

Once the chiral 2-aminobutan-1-ol intermediate is obtained, the final step is the introduction of the 2,2-dimethylpropyl (neopentyl) group. Reductive amination (also known as reductive alkylation) is a highly effective and widely used method for this N-alkylation step. organic-chemistry.org

This reaction involves treating the chiral 2-aminobutan-1-ol with 2,2-dimethylpropanal (pivalaldehyde). The initial reaction forms an intermediate imine (or a hemiaminal), which is then reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed, with common choices being sodium borohydride or more specialized reagents like 2-picoline-borane complex, which is stable and effective in various solvents, including methanol and water.

Chemical Reactivity and Functional Group Interconversions of 2 2,2 Dimethylpropyl Amino Butan 1 Ol

Oxidative Transformations of the Hydroxypropyl Moiety in 2-[(2,2-Dimethylpropyl)amino]butan-1-ol

The primary alcohol of the hydroxypropyl moiety in this compound is susceptible to oxidation, yielding aldehydes or carboxylic acids depending on the reagents and conditions employed. The presence of the secondary amine, however, necessitates careful selection of the oxidant or the use of a protecting group strategy to prevent undesired side reactions.

Research on analogous β-amino alcohols has demonstrated that mild oxidation can be achieved with high selectivity. For instance, manganese(IV) oxide has been successfully used for the mild oxidation of β-amino alcohols to the corresponding α-amino aldehydes, a process noted for maintaining high enantiopurity and avoiding over-oxidation. researchgate.net In a kinetic study on the parent compound 2-amino-1-butanol, dihydroxydiperiodatonickelate(IV) in an alkaline medium was used as the oxidant, with the reaction proceeding via a pre-equilibrium adduct formation. mdpi.org

To achieve oxidation to the carboxylic acid, stronger oxidizing agents would be required. In such cases, the secondary amine typically requires protection, for example, through acetylation. louisville.edu This strategy passivates the nucleophilic and basic nitrogen atom, directing the oxidative transformation exclusively to the primary alcohol. louisville.edu Subsequent deprotection would then yield the corresponding α-amino acid.

Table 1: Potential Oxidative Transformations

Starting Functional Group Reagent/Condition Product Functional Group Notes
Primary Alcohol Manganese(IV) Oxide Aldehyde Mild oxidation, preserves stereochemistry. researchgate.net
Primary Alcohol Dihydroxydiperiodatonickelate(IV) Aldehyde/Ketone Kinetics studied in alkaline medium. mdpi.org

Reductive Modifications of the Amino Group in this compound

The secondary amino group in this compound is generally stable under many reductive conditions. "Reductive modifications" in this context primarily refer to N-dealkylation (reductive cleavage) or further functionalization followed by reduction, as the amine itself is already in a reduced state.

Direct reductive modification is uncommon; however, the dominant reactivity of the amine is its nucleophilicity. wikipedia.org It can be converted into other functional groups that are then susceptible to reduction. For example, acylation of the amine to form an amide, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would result in a tertiary amine, effectively adding a new alkyl group.

Alternatively, catalytic transfer hydrogenation or other N-dealkylation protocols could potentially be employed to cleave the N-(2,2-dimethylpropyl) group, yielding the primary amine 2-aminobutan-1-ol (B80463). This transformation would represent a reductive cleavage of a carbon-nitrogen bond.

Nucleophilic Substitution Reactions Involving this compound and its Analogs

The bifunctional nature of this compound allows it to participate in nucleophilic substitution reactions in two distinct ways. The secondary amine can act as a nucleophile, or the primary alcohol can be converted into a leaving group to become an electrophilic site.

Amine as the Nucleophile: The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile. wikipedia.org This reactivity is famously exploited in the synthesis of the tuberculostatic drug Ethambutol (B1671381) and its analogs. In these syntheses, the parent compound (S)-2-aminobutanol is reacted with 1,2-dichloroethane (B1671644) in a double nucleophilic substitution reaction, where the amino group of two molecules displaces the chlorine atoms to form the final N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine structure. google.comgoogle.com Similarly, this compound could be alkylated with various alkyl halides to generate tertiary amines. wikipedia.org

Alcohol as the Electrophile: The hydroxyl group is a poor leaving group and must first be activated. Conversion to a tosylate, mesylate, or halide transforms the hydroxymethyl group into a site susceptible to attack by nucleophiles. This allows for the displacement of the activated oxygen group and the introduction of a wide range of functionalities, such as azides, cyanides, or thiols.

Derivatization Strategies and Scaffold Modifications of this compound

Synthesis of Structurally Related Analogs for Research Purposes

The synthesis of analogs of this compound is primarily driven by the search for new therapeutic agents, drawing inspiration from the structure of Ethambutol. acgpubs.org Derivatization strategies can target either the amino or the hydroxyl functional group.

N-Alkylation: The secondary amine can be further alkylated using alcohols in a "hydrogen-borrowing" catalytic process or via reductive amination with aldehydes and ketones. organic-chemistry.orgnih.gov This allows for the introduction of diverse substituents on the nitrogen atom. For example, reacting the amine with various substituted allylic alcohols can produce N-allylated or N-alkylated products. organic-chemistry.org

Acylation: Reaction with acyl chlorides or acid anhydrides converts the secondary amine into an amide. wikipedia.org This transformation is useful for altering the electronic properties and hydrogen bonding capabilities of the nitrogen moiety.

Ether and Ester Formation: The primary alcohol can be converted into an ether via Williamson ether synthesis or into an ester by reaction with carboxylic acids or their derivatives. These modifications alter the polarity and steric profile of the hydroxypropyl side chain. The synthesis of Ethambutol analogs has explored such modifications to evaluate their antimycobacterial activity. mdpi.com

Exploration of Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.comnih.gov For the this compound scaffold, both the hydroxyl and the secondary amino groups are prime candidates for such modifications.

Hydroxyl Group Bioisosteres: The primary alcohol is a hydrogen bond donor and acceptor. Replacing it with groups of similar size and electronic properties can fine-tune its interactions with biological targets. stereoelectronics.org

Classical Bioisosteres: Groups such as a thiol (-SH), primary amine (-NH₂), or a methyl group (-CH₃) are considered classical isosteres of a hydroxyl group (-OH). stereoelectronics.org

Non-Classical Bioisosteres: More complex replacements can also be considered. For example, a hydroxamic acid or a 1H-tetrazole moiety can serve as a bioisostere for a carboxylic acid, which is a potential metabolite of the primary alcohol. openaccessjournals.comnih.gov Fluorinated alcohols are also used as carboxylic acid surrogates. nih.gov

Secondary Amine Bioisosteres: The secondary amine acts as a hydrogen bond donor and acceptor and possesses a basic character.

Mimicking Hydrogen Bonding: An ether linkage (-O-) can replace the secondary amine (-NH-) to eliminate the hydrogen bond donor capability and basicity while retaining a similar steric profile, which can be used to probe the importance of these features for biological activity. stereoelectronics.org

Heterocyclic Rings: Heterocyclic rings like 1,2,4-oxadiazoles or 1,2,3-triazoles are often used as metabolically stable mimics for amide bonds. nih.gov While not a direct replacement for a secondary amine, they can be incorporated into the scaffold to replace the entire amino alcohol functionality, offering a different spatial arrangement of hydrogen bond donors and acceptors.

Table 2: Potential Bioisosteric Replacements

Original Group Potential Bioisostere Rationale for Replacement
Hydroxyl (-OH) Thiol (-SH), Amine (-NH₂) Similar size, alters hydrogen bonding properties. stereoelectronics.org
Hydroxyl (-OH) Ether (-OR) Removes hydrogen bond donor capability. stereoelectronics.org
Hydroxyl (-OH) 1H-Tetrazole Acts as a non-classical mimic of a potential carboxylic acid metabolite, improving metabolic stability. openaccessjournals.com
Secondary Amine (-NH-) Ether (-O-) Removes basicity and hydrogen bond donation, maintains steric similarity. stereoelectronics.org

Advanced Analytical Characterization and Purity Assessment of 2 2,2 Dimethylpropyl Amino Butan 1 Ol

Spectroscopic Techniques for Elucidating the Structure of 2-[(2,2-Dimethylpropyl)amino]butan-1-ol

Spectroscopic methods are indispensable for the detailed structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding the atomic composition, connectivity, and chemical environment within a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of ¹H (proton) and ¹³C (carbon-13) nuclei.

For this compound, the ¹H NMR spectrum would display a unique set of signals for each non-equivalent proton. The nine protons of the 2,2-dimethylpropyl (neopentyl) group's methyls are chemically equivalent and would appear as a sharp singlet, a characteristic feature of a tert-butyl moiety attached to a CH₂ group. The protons on the butanol backbone would exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons. For instance, the protons of the terminal methyl group (CH₃) on the butyl chain would appear as a triplet, while the methylene (B1212753) (CH₂) and methine (CH) protons would show complex multiplets. The protons on the carbon bearing the hydroxyl group (CH₂OH) would also be distinct. The signals for the protons on the hydroxyl (-OH) and amine (-NH) groups can sometimes be broad and their chemical shift is often dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary data, showing a distinct signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal indicates its electronic environment, allowing for the identification of methyl, methylene, methine, and quaternary carbons, as well as those bonded to heteroatoms like nitrogen and oxygen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and structural motifs.

Atom Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
CH₃ (butyl end)~0.9Triplet~10-15
CH₂ (butyl chain)~1.4-1.6Multiplet~20-30
CH (chiral center)~2.6-2.8Multiplet~60-65
CH₂OH~3.4-3.7Multiplet~65-70
NHVariable (e.g., 1.0-3.0)Broad SingletN/A
CH₂ (neopentyl)~2.3-2.5Singlet~55-60
C(CH₃)₃ (quat. carbon)N/AN/A~30-35
C(CH₃)₃~0.9Singlet~25-30
OHVariable (e.g., 1.5-4.0)Broad SingletN/A

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively, thus confirming the complete molecular structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and deducing its structure by analyzing how it breaks apart. In a typical electron ionization (EI) mass spectrum of this compound (molar mass: 159.29 g/mol ), a molecular ion peak (M⁺) at m/z 159 would be expected, although it may be weak or absent for some alcohols and amines. miamioh.edulibretexts.org

The fragmentation pattern provides a structural fingerprint. For aliphatic amines, the predominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu The loss of the largest substituent is generally favored. In this molecule, alpha-cleavage could lead to the loss of a propyl radical (C₃H₇•) or an ethyl radical (C₂H₅•) from the butanol portion, or the neopentyl group from the nitrogen. A very common fragmentation for primary alcohols is the cleavage that forms a CH₂OH⁺ ion at m/z 31. libretexts.org However, the most characteristic fragmentation for this specific structure would likely be the cleavage of the bond between C2 and C3 of the butanol chain, leading to a stable, resonance-stabilized iminium ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: Fragments are based on standard EI fragmentation rules for amines and alcohols.

m/z Value Proposed Fragment Ion/Neutral Loss Fragmentation Pathway
159[C₉H₂₁NO]⁺Molecular Ion (M⁺)
144[M - CH₃]⁺Loss of a methyl radical
130[M - C₂H₅]⁺Loss of an ethyl radical from the butanol chain (alpha-cleavage)
102[CH₂(OH)CH=NHCH₂C(CH₃)₃]⁺Alpha-cleavage with loss of an ethyl radical
86[CH₃CH₂CH=NHCH₂C(CH₃)₃]⁺Cleavage of the C1-C2 bond
57[C(CH₃)₃]⁺tert-butyl cation

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous calculation of their elemental formulas, further confirming the compound's identity.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would show several characteristic absorption bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. youtube.com

N-H Stretch: A moderate, and typically sharper, band in the 3300-3500 cm⁻¹ region, indicative of the secondary amine. youtube.com

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl groups.

C-O Stretch: A distinct band in the fingerprint region, approximately 1050-1150 cm⁻¹, arising from the C-O single bond of the primary alcohol.

C-N Stretch: A band of variable intensity, also in the fingerprint region (1020-1250 cm⁻¹), corresponding to the C-N bond.

Raman spectroscopy offers complementary information and is particularly useful for analyzing non-polar bonds. nih.gov It can provide insights into the molecule's carbon skeleton and conformational properties. acs.orgsemanticscholar.org

Electronic Absorption Spectroscopy (UV-Vis) in the Study of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is most effective for analyzing molecules that contain chromophores—structural features that absorb light in the 200-800 nm range, such as conjugated systems or aromatic rings.

This compound is a saturated aliphatic amino alcohol and lacks any chromophores. Consequently, it is not expected to exhibit significant absorption in the standard UV-Vis spectrum. Any absorption would be due to low-intensity n→σ* (non-bonding to sigma antibonding) electronic transitions associated with the lone pair electrons on the nitrogen and oxygen atoms, which occur at wavelengths below 220 nm. researchgate.net

Chromatographic Methodologies for Separation and Quantification of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for assessing its purity and determining its concentration in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile and Purity Evaluation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. It is exceptionally well-suited for the analysis of volatile compounds. nih.gov

Due to the presence of polar -OH and -NH functional groups, which can cause poor peak shape (tailing) and potential thermal degradation in the GC system, derivatization is often a necessary step before analysis. mdpi.com This process involves chemically modifying the analyte to make it more volatile and thermally stable. Common derivatizing agents for amino alcohols include silylating agents (e.g., BSTFA) or acylating agents. researchgate.netmdpi.com

In a GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column, based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for positive identification. The resulting gas chromatogram displays peaks corresponding to each separated compound, with the area of each peak being proportional to its concentration. This allows for a precise evaluation of the purity of this compound and the identification and quantification of any impurities. nih.gov

Table 3: Summary of Analytical Techniques and Their Applications

Technique Primary Application Information Provided
NMR SpectroscopyStructure ElucidationDetailed carbon-hydrogen framework, atom connectivity, stereochemistry
Mass SpectrometryMolecular Weight & StructureMolecular formula (HRMS), structural fragments
IR/Raman SpectroscopyFunctional Group IDPresence of O-H, N-H, C-H, C-O, C-N bonds
UV-Vis SpectroscopyChromophore AnalysisLimited applicability; confirms absence of conjugated systems
GC-MSPurity & QuantificationSeparation of volatile components, identification of impurities

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and impurity profiling of pharmaceutical compounds, including this compound. Its high resolution and sensitivity make it ideal for separating the main compound from any process-related impurities or degradation products. researchgate.netmdpi.com The development of a robust HPLC method is critical for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API).

For amino alcohols like this compound, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode. This technique utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Method development involves optimizing various parameters, including the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water or aqueous buffers), pH, column temperature, flow rate, and detector wavelength. mdpi.comresearchgate.net

Impurity profiling is a key application of HPLC in pharmaceutical analysis. researchgate.net Impurities can originate from starting materials, by-products of the synthesis, or degradation of the compound over time. A well-developed HPLC method must be able to resolve all potential and known impurities from the main peak. mdpi.com Techniques such as HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and structural elucidation of unknown impurities detected during analysis. researchgate.netmdpi.com Validation of the analytical method according to ICH guidelines is necessary to demonstrate its suitability for its intended purpose, covering parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Amino Alcohols

ParameterTypical ConditionRationale/Function
ColumnC18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for effective separation based on hydrophobicity.
Mobile PhaseGradient elution with Acetonitrile and Water (containing 0.1% Formic Acid or Trifluoroacetic Acid)Gradient elution allows for the separation of compounds with a wide range of polarities. Acidic modifiers improve peak shape and provide protons for mass spectrometry detection. sielc.comnih.gov
Flow Rate0.5 - 1.5 mL/minControls the retention time and resolution of the separation.
DetectionUV at 210-220 nm or Mass Spectrometry (MS)The amino alcohol may have low UV absorbance; thus, MS detection or derivatization might be necessary for higher sensitivity. mdpi.com
Column Temperature25 - 40 °CAffects viscosity of the mobile phase and analyte retention, helping to optimize separation efficiency.
Injection Volume5 - 20 µLThe amount of sample introduced onto the column for analysis.
Chiral HPLC for Enantiomeric Purity Determination of this compound

The molecule this compound possesses a chiral center at the second carbon atom of the butanol chain, meaning it can exist as a pair of enantiomers. In pharmaceutical applications, it is crucial to control the stereochemical purity of a chiral drug, as different enantiomers can exhibit distinct pharmacological and toxicological properties. nih.gov Chiral HPLC is the gold standard for separating and quantifying enantiomers, thereby determining the enantiomeric purity or enantiomeric excess (%ee) of the target compound. banglajol.info

Direct separation of enantiomers is achieved using a chiral stationary phase (CSP). mdpi.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are widely used for the separation of amino alcohols. sigmaaldrich.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like ethanol (B145695) or isopropanol), is critical for achieving enantioseparation. banglajol.info

Method development for chiral HPLC focuses on screening different CSPs and mobile phase compositions to find the optimal conditions for resolution. banglajol.info Once a separation is achieved, the method is validated to ensure it is accurate and precise for quantifying the minor enantiomer in the presence of the major one. nih.gov This analysis is fundamental for controlling the quality of the final product, as impurities can be introduced from chiral starting materials or formed during the synthesis process. nih.govsigmaaldrich.com

Table 2: Example Chiral HPLC Conditions for Enantiomeric Purity

ParameterTypical ConditionRationale/Function
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralcel® OD-H) or Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC® T)Provides the chiral environment necessary to differentiate and separate the enantiomers.
Mobile PhaseHexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)The ratio of nonpolar and polar solvents is adjusted to optimize resolution and retention. The amine modifier is often added to improve the peak shape of basic analytes.
Flow Rate0.5 - 1.0 mL/minOptimized to achieve the best balance between analysis time and separation efficiency (resolution).
DetectionUV at 215 nmWavelength is chosen to maximize the signal of the analyte.
Column TemperatureAmbient (e.g., 25 °C)Temperature can influence chiral recognition; lower temperatures sometimes improve resolution.

Thin-Layer Chromatography (TLC) in the Analysis and Purification of this compound

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of compounds like this compound. ijpsjournal.com It is particularly valuable for monitoring the progress of chemical reactions, identifying compounds by comparison with standards, checking the purity of a sample, and selecting a suitable solvent system for preparative column chromatography. chemcoplus.co.jpcrsubscription.com

In the analysis of this compound, the stationary phase is typically a polar adsorbent such as silica (B1680970) gel coated on a glass or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. researchgate.net The separation of components in a mixture is based on their differential adsorption to the stationary phase and solubility in the mobile phase. The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. ijpsjournal.com

Since amino alcohols are often not visible under UV light unless they contain a chromophore, a visualization agent is required. For primary or secondary amines like the target compound, spraying the dried TLC plate with a ninhydrin (B49086) solution followed by gentle heating is a common method, which produces a characteristic colored spot (typically purple or pink). uni-giessen.de This allows for the qualitative assessment of purity and the identification of by-products.

Table 3: Typical TLC System for this compound

ParameterExample ConditionPurpose
Stationary PhaseSilica gel 60 F254 pre-coated platesA polar adsorbent that retains compounds based on their polarity. researchgate.net
Mobile PhaseDichloromethane/Methanol/Ammonia (B1221849) solution (e.g., 90:9:1, v/v/v)The solvent system's polarity is optimized to achieve good separation (Rf values ideally between 0.2 and 0.8). The basic modifier (ammonia) prevents peak tailing of the amine.
ApplicationSpotting a dilute solution of the compound using a capillary tubeA small, concentrated spot ensures efficient separation.
DevelopmentAscending development in a closed chamber saturated with the mobile phaseEnsures reproducible chromatographic separation. chemcoplus.co.jp
VisualizationSpraying with 0.2% ninhydrin in ethanol, followed by heatingNinhydrin reacts with the secondary amine group to produce a visible colored spot, allowing for detection. uni-giessen.de

Elemental Analysis and Other Quantitative Analytical Methods for this compound

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as oxygen, by difference) in a sample. For a newly synthesized compound like this compound, elemental analysis provides a crucial check of its elemental composition and, by extension, its purity and empirical formula.

The process involves the complete combustion of a precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and measured. From the masses of these products, the percentage of C, H, and N in the original sample can be calculated.

For this compound, with the molecular formula C9H21NO, the theoretical elemental composition can be calculated from its molecular weight (159.27 g/mol ). The experimentally determined values for a pure sample should agree closely with these theoretical values, typically within a margin of ±0.4%. A significant deviation would indicate the presence of impurities or an incorrect structural assignment.

Other quantitative methods can supplement HPLC and elemental analysis. For instance, titration could be used to quantify the basic amine group in the molecule. Potentiometric titration, where the change in potential is measured as a titrant is added, can provide an accurate determination of the compound's concentration in a solution.

Table 4: Theoretical Elemental Composition of this compound (C9H21NO)

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass in Molecule (g/mol)Theoretical Mass Percentage (%)
Carbon (C)12.0119108.09967.86%
Hydrogen (H)1.0082121.16813.29%
Nitrogen (N)14.007114.0078.80%
Oxygen (O)15.999115.99910.05%
Total--159.273100.00%

Computational Chemistry and Theoretical Modeling of 2 2,2 Dimethylpropyl Amino Butan 1 Ol

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-[(2,2-Dimethylpropyl)amino]butan-1-ol Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijpras.com This approach is a cornerstone of modern drug discovery, allowing researchers to predict the activity of new or untested molecules, thereby optimizing lead compounds and prioritizing synthetic efforts. ijert.orgijert.org For analogs of this compound, a QSAR study would be instrumental in identifying the key molecular features that govern their potential therapeutic effects.

A typical QSAR modeling process involves several key stages: the selection of a dataset of molecules with known activities, the calculation of molecular descriptors that quantify structural features, the development of a statistical model linking these descriptors to the activity, and rigorous validation of the model's predictive power. nih.gov

Dataset and Biological Activity

To develop a robust QSAR model for analogs of this compound, a dataset of structurally related compounds with consistently measured biological activity (e.g., IC50 or EC50 values) against a specific biological target is required. nih.gov The analogs would be designed to explore variations in different parts of the molecule, such as the length of the alkyl chain, substitutions on the amino group, and the stereochemistry of the chiral centers.

Below is a hypothetical dataset of this compound analogs and their measured biological activity (pIC50, the negative logarithm of the IC50 value).

Compound IDStructurepIC50
A-1This compound5.85
A-22-[(Propyl)amino]butan-1-ol5.10
A-32-[(2,2-Dimethylpropyl)amino]pentan-1-ol6.15
A-43-[(2,2-Dimethylpropyl)amino]butan-1-ol5.40
A-5(2R)-2-[(2,2-Dimethylpropyl)amino]butan-1-ol6.05
A-6(2S)-2-[(2,2-Dimethylpropyl)amino]butan-1-ol5.65
A-72-[(2,2-Dimethylpropyl)amino]butan-1-thiol5.95
A-82-[(2-Methylpropyl)amino]butan-1-ol5.75

Molecular Descriptors

Molecular descriptors are numerical values that characterize the structure of a molecule. researchgate.net For a QSAR study on this compound analogs, a range of descriptors would be calculated to capture various aspects of their structure:

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (LogP), which measures hydrophobicity, and molar refractivity (MR), related to molecular volume and polarizability. ajol.info

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Molecular connectivity indices are common examples. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms, which are crucial for intermolecular interactions.

Steric/3D Descriptors: These describe the three-dimensional arrangement of the atoms. Given that this compound contains chiral centers, incorporating chirality descriptors is essential, as biological systems are often stereospecific. acs.orgbenthamdirect.com These descriptors can numerically distinguish between enantiomers and diastereomers. researchgate.netnih.gov

Hypothetical Molecular Descriptors for the Analog Series

Compound IDLogPMolar Refractivity (MR)Topological Polar Surface Area (TPSA)Chirality Descriptor (CD)
A-12.1552.532.260.88
A-21.3443.132.260.85
A-32.5557.132.260.89
A-42.1552.532.260.75
A-52.1552.532.261.20
A-62.1552.532.26-1.20
A-72.4056.821.700.88
A-81.7447.832.260.87

Model Development and Validation

Using the calculated descriptors and the biological activity data, a mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). slideshare.netslideshare.net The goal is to generate an equation that can accurately predict the pIC50 value based on the descriptor values.

A hypothetical MLR model for this series of analogs might look like this:

pIC50 = 0.45 * LogP + 0.08 * MR - 0.05 * TPSA + 0.15 * CD + 3.50

This equation suggests that biological activity increases with higher hydrophobicity (LogP), larger molecular volume (MR), and a specific stereochemical configuration (positive CD value), while higher polar surface area (TPSA) might be slightly detrimental.

The generated model must be rigorously validated to ensure its statistical significance and predictive ability. protoqsar.com Common validation metrics include:

Coefficient of Determination (R²): A measure of how well the model fits the training data.

Leave-One-Out Cross-Validation Coefficient (Q²): A measure of the model's internal predictive ability.

External Validation: The model's ability to predict the activity of an external set of compounds not used in model development.

Detailed Research Findings

Based on the hypothetical QSAR model, several research findings could be inferred for the this compound analog series:

Influence of Hydrophobicity: The positive coefficient for LogP (0.45) indicates that increasing the hydrophobicity of the analogs is beneficial for their biological activity. This is exemplified by comparing compound A-3 (LogP=2.55, pIC50=6.15) with A-1 (LogP=2.15, pIC50=5.85). The longer alkyl chain in A-3 increases hydrophobicity and corresponds to higher activity.

Steric and Bulk Effects: The positive coefficient for Molar Refractivity (0.08) suggests that larger, more polarizable molecules tend to have higher activity. The bulky 2,2-dimethylpropyl (neopentyl) group appears to be a favorable feature, contributing to both size and a specific steric profile.

Importance of Stereochemistry: The inclusion of a chirality descriptor (CD) with a positive coefficient (0.15) highlights the stereo-selective nature of the biological target. The model predicts a significant difference in activity between enantiomers, as illustrated by the hypothetical pIC50 values for the (R)-enantiomer A-5 (pIC50=6.05) and the (S)-enantiomer A-6 (pIC50=5.65), suggesting a specific spatial arrangement is preferred for optimal interaction with the receptor. benthamdirect.com

Biological Research Applications and Mechanistic Investigations of 2 2,2 Dimethylpropyl Amino Butan 1 Ol Non Clinical Focus

Molecular Target Identification and Characterization for 2-[(2,2-Dimethylpropyl)amino]butan-1-ol

The primary molecular target of this compound has been identified through its classification as an oxazolidinone, a class of antibiotics with a well-established mechanism of action. nih.govmdpi.com

As an oxazolidinone, the mechanism of action of this compound involves the inhibition of bacterial protein synthesis. nih.govmdpi.com This occurs through its binding to the 50S ribosomal subunit. nih.govpatsnap.com Specifically, oxazolidinones bind to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis. mdpi.com This binding action impedes the proper assembly of the ribosome and its function in translating messenger RNA into proteins. While detailed studies characterizing the specific hydrogen bonds and hydrophobic interactions of this compound with its ribosomal target are not extensively detailed in publicly available literature, its activity is contingent on these molecular interactions within the ribosomal binding pocket.

The principal mechanism of this compound is the targeted disruption of protein synthesis. nih.gov Its development and research have focused on this ribosomal interaction rather than broad-spectrum enzyme inhibition.

Kinases: There is no significant evidence in the reviewed literature to suggest that this compound functions as a kinase inhibitor. nih.gov

Dehydrogenases: While some anti-infective drug discovery efforts have targeted enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) for pyrimidine (B1678525) biosynthesis, this is not the identified mechanism for this compound. uct.ac.zaresearchgate.netresearchgate.net

Purine (B94841) Biosynthesis Protein: Research into inhibitors of the purine biosynthesis pathway, for example targeting the enzyme PurF, has identified novel compounds, but this compound is not characterized as an inhibitor of this pathway. researchgate.net

The compound's primary role is not as a modulator of these specific enzyme classes but as a potent inhibitor of a fundamental cellular process—protein synthesis—at the ribosomal level.

Cellular and Biochemical Pathway Perturbations by this compound in Research Models

The targeted action of this compound on protein synthesis leads to significant downstream cellular and biochemical consequences in susceptible organisms.

Research has demonstrated the activity of this compound against Mycobacterium tuberculosis (Mtb), including strains resistant to other drugs. nih.gov It is being investigated as a safer and potentially more effective alternative to linezolid (B1675486). researchgate.netresearchgate.net Studies have shown its ability to inhibit the growth of mycobacteria both in vitro and inside host cells. medchemexpress.com For instance, mutations in the MAB_4384 gene in M. abscessus, which confer resistance to linezolid, have also been associated with resistance to TBI-223, indicating a shared mechanism and target engagement within the bacterial cell. nih.gov

Below is a table summarizing the in vitro activity of a related oxazolidinone, linezolid, to provide context for the class, as specific MIC values for TBI-223 are not consistently reported across sources.

OrganismCompoundMIC Range (μg/mL)
M. tuberculosisLinezolid0.125 - 0.5
Linezolid-resistant M. tuberculosisLinezolid1 - 16.0
M. abscessusLinezolid-

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data for linezolid is contextual for the drug class. mdpi.comnih.gov

The primary and direct biochemical pathway perturbed by this compound is bacterial protein synthesis. nih.govmdpi.com The broader impact of this compound on other specific bacterial or host cell signaling pathways has not been a major focus of published research. However, studies on other anti-tuberculosis drugs, including the riminophenazine analogue TBI-166, have shown modulation of host innate immune signaling pathways, such as NF-κB, JNK, and ERK. nih.gov While TBI-166 and TBI-223 are distinct molecules, this highlights the potential for anti-mycobacterial compounds to have immunomodulatory effects, an area that may warrant future investigation for this compound.

Preclinical Efficacy Studies of this compound in Non-Human Organismal Models

Preclinical studies in murine models of tuberculosis have been crucial in evaluating the efficacy of this compound. These studies often assess the compound's ability to reduce the bacterial burden in the lungs of infected mice, both as a monotherapy and as part of combination regimens. mdpi.comresearchgate.net

The compound has been specifically designed for improved safety and efficacy compared to linezolid, particularly for use in combination therapies with agents like bedaquiline (B32110) and pretomanid (B1679085). researchgate.netresearchgate.net In a murine model, the addition of TBI-223 was shown to enhance the bactericidal and sterilizing activity of a multi-drug regimen against tuberculosis. mdpi.com When combined with bedaquiline and pretomanid for four weeks, TBI-223 showed comparable efficacy to linezolid in reducing M. tuberculosis CFU counts in the lungs of mice. mdpi.com Another study evaluated it as part of a novel regimen (abbreviated as SPaO) in combination with TBAJ-876 and pretomanid against chronic lung infection in BALB/c mice. asm.org

The table below summarizes key findings from preclinical efficacy studies.

Study FocusModelRegimen(s) TestedKey Findings
Replacement for LinezolidMurine TB ModelTBI-223 + Bedaquiline + PretomanidTBI-223 enhanced bactericidal and sterilizing activity; showed comparable efficacy to Linezolid in the regimen. mdpi.com
Novel Combination TherapyBALB/c Mice (Chronic Mtb Infection)SPaO (TBAJ-876 + Pretomanid + TBI-223)The SPaO regimen was used to evaluate the adjunctive activity of a host-directed therapy agent. asm.org
Translational ModelingPreclinical Monotherapy and Multidrug Therapy DataTBI-223Modeling was used to optimize dosing for future clinical trials to achieve efficacy comparable to existing regimens. researchgate.net

Efficacy Assessment in In Vivo Animal Models (e.g., visceral hypersensitivity, mycobacterial infection)*

Visceral Hypersensitivity

Visceral hypersensitivity is a condition characterized by an increased sensation of pain from internal organs, which is a common feature in functional bowel disorders. gastrolondon.co.uk Research into treatments for visceral hypersensitivity often involves animal models to investigate the mechanisms of pain and the efficacy of new therapeutic agents. gastrolondon.co.uk However, a review of the scientific literature reveals no specific studies investigating the efficacy of this compound in animal models of visceral hypersensitivity. The development of drugs targeting visceral pain is an active area of research, with various pharmacological targets being explored. jnmjournal.org

Mycobacterial Infection

While direct in vivo studies on this compound for mycobacterial infections are not available in the current body of scientific literature, the foundational structure of this compound, 2-amino-1-butanol, is a key component of the well-known antituberculosis drug, ethambutol (B1671381). The biological activity of ethambutol and its derivatives is highly dependent on their stereochemistry. google.com

Research into derivatives of 2-amino-1-butanol has demonstrated their potential as antimycobacterial agents. A study focused on the synthesis and in vitro antimycobacterial activity of various compounds derived from (R)- and (S)-2-amino-1-butanol revealed that specific structural modifications could lead to significant activity against Mycobacterium tuberculosis H37Rv. nih.gov Ten of the synthesized compounds in this study showed promising in vitro activity. nih.gov Five of these compounds were found to be significantly more active than ethambutol and exhibited low cytotoxicity. nih.gov This highlights the potential for N-substituted 2-amino-1-butanol derivatives, such as this compound, to possess antimycobacterial properties, although specific in vivo data for this particular compound is not yet available.

Pharmacological Characterization in Non-Human Systems

The pharmacological characterization of this compound in non-human systems has not been specifically detailed in published research. However, based on the known pharmacology of related compounds, it is plausible that its activity would be related to the N-substitution on the 2-amino-1-butanol core. The nature of the substituent on the amino group of 2-amino-1-butanol derivatives has been shown to be a critical determinant of their biological activity. nih.gov

This compound as a Chemical Probe in Biological Research

A chemical probe is a small molecule used to study biological systems. nih.gov There is no current research available that describes the use of this compound as a chemical probe in biological research.

Comparative Analysis of Biological Activities of this compound and its Related Compounds

While direct comparative studies involving this compound are absent from the literature, a comparative analysis can be inferred from studies on other 2-amino-1-butanol derivatives, particularly in the context of antimycobacterial activity. The configuration of the 2-amino-1-butanol core and the nature of the N-substituent are crucial for activity. nih.gov

One study synthesized and evaluated 47 compounds with the (R)-2-amino-1-butanol motif for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov The results showed that ten of these compounds had significant activity. nih.gov For comparison, the (S)-enantiomers of the most active compounds were also synthesized and showed no activity, underscoring the importance of stereochemistry. nih.gov

The table below summarizes the in vitro antimycobacterial activity of some of the most potent (R)-2-amino-1-butanol derivatives from this study, offering a point of comparison for the potential activity of related compounds like this compound.

CompoundMIC (µM) against M. tuberculosis H37RvCytotoxicity (IC50 in µM)Selectivity Index (SI)
11 1.25>250>200
22 0.65>250>384.6
23 0.88>250>284.1
31 1.25>250>200
42 0.65244375.4
Ethambutol 7.2>250>34.7

This table is based on data from a study on (R)-2-amino-1-butanol derivatives and is intended for comparative purposes. The specific activity of this compound has not been reported.

Future Research Directions and Unexplored Avenues for 2 2,2 Dimethylpropyl Amino Butan 1 Ol

Development of Advanced Synthetic Methodologies for 2-[(2,2-Dimethylpropyl)amino]butan-1-ol and its Analogs

Future synthetic research will likely focus on developing more efficient, stereoselective, and sustainable methods for the production of this compound and its analogs. Traditional methods can be resource-intensive; thus, modern approaches are needed to overcome these limitations.

Biocatalysis: The use of enzymes offers a green and highly selective alternative for synthesis. nih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, could be employed for the asymmetric amination of a corresponding hydroxy ketone precursor. frontiersin.orgacs.org This approach provides exceptional enantioselectivity under mild, aqueous conditions, reducing the need for harsh reagents and protecting groups. frontiersin.org

Asymmetric Catalysis: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones presents a powerful method for producing enantiomerically pure 1,2-amino alcohols. acs.org Applying this methodology would involve the synthesis of an appropriate α-(neopentylamino)ketone, followed by catalytic reduction to yield the desired chiral amino alcohol with high efficiency and stereopurity.

Continuous Flow Synthesis: Flow chemistry provides enhanced control over reaction parameters, improved safety, and potential for scalability. nih.gov A multi-step flow process could be designed for the synthesis of this compound, potentially starting from the ring-opening of a suitable epoxide with neopentylamine (B1198066). rsc.org This technology reduces reaction times and facilitates purification, making the synthesis more efficient for producing libraries of related analogs. acs.org

Table 1: Comparison of Potential Advanced Synthetic Methodologies
MethodologyKey AdvantagesPotential ChallengesRelevant Precursors
Biocatalysis (e.g., AmDHs)High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. frontiersin.orgEnzyme stability and availability; substrate scope may be limited.1-Hydroxybutan-2-one (B1215904), Neopentylamine
Asymmetric Transfer HydrogenationHigh yields, excellent enantiomeric ratios, avoids high-pressure hydrogenation. acs.orgCatalyst cost and sensitivity; synthesis of the ketoamine precursor.α-(Neopentylamino)ketone precursor
Continuous Flow ChemistryEnhanced safety and scalability, precise control over reaction conditions, reduced reaction times. nih.govacs.orgRequires specialized equipment; potential for channel clogging.1,2-Epoxybutane, Neopentylamine

Integration of Multi-Omics Approaches in Understanding this compound's Biological Roles

Should this compound or its analogs exhibit biological activity, a systems-level understanding of their mechanism of action would be crucial. Multi-omics strategies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive approach to identifying molecular targets and affected pathways. nygen.iopluto.bio

Proteomics: Chemical proteomics can be employed to directly identify the protein targets of the compound. mdpi.com This could involve techniques where the compound is used as bait to pull down its binding partners from cell lysates, which are then identified using mass spectrometry. nautilus.bionih.gov Such studies could reveal both intended targets and potential off-targets, providing a comprehensive safety and efficacy profile. mdpi.com

Metabolomics: By analyzing the global profile of small-molecule metabolites within a biological system after treatment with the compound, metabolomics can reveal downstream effects on cellular pathways. nih.govbiotech-spain.com This approach is powerful for understanding the functional consequences of target engagement and identifying biomarkers of the compound's activity. nih.govarome-science.com

Transcriptomics and Genomics: These analyses can provide complementary information on how the compound affects gene expression and can help identify genetic factors that influence sensitivity to the compound. nih.gov

Table 2: Hypothetical Multi-Omics Workflow for Target Identification
Omics LayerMethodologyPrimary ObjectiveExpected Outcome
ProteomicsAffinity Purification-Mass SpectrometryDirectly identify protein binding partners. nautilus.bioA list of candidate protein targets.
MetabolomicsLC-MS/NMR analysis of cell extractsCharacterize changes in metabolic pathways. nih.govIdentification of perturbed metabolic nodes and biomarkers.
TranscriptomicsRNA-SequencingMeasure changes in gene expression.Insight into cellular response and compensatory mechanisms.
Data IntegrationSystems Biology Network AnalysisConstruct a holistic model of the compound's mechanism of action. nygen.ioValidated targets and pathways for further investigation.

Application of Artificial Intelligence and Machine Learning in Predicting this compound's Chemical and Biological Behavior

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of this compound and a virtual library of its analogs. nih.govwikipedia.org By training algorithms on existing datasets of similar molecules, ML models can predict properties like solubility, toxicity, and potential binding affinities for various protein targets, thereby guiding experimental efforts. acs.org

De Novo Design: Generative AI models can design novel analogs of this compound with optimized properties. mdpi.com These models can explore a vast chemical space to propose new structures that are predicted to have enhanced activity or improved safety profiles, which can then be prioritized for synthesis.

Reaction Prediction: ML algorithms can also assist in the development of synthetic routes by predicting the outcomes of chemical reactions. research.google This can help chemists optimize reaction conditions and identify the most efficient pathways for synthesizing the target compound and its derivatives.

Table 3: Applications of AI/ML in the Study of this compound
AI/ML ApplicationDescriptionPotential Impact
QSAR/QSPR ModelingPredicts biological activity and physicochemical properties based on molecular structure. wikipedia.orgPrioritizes which analogs to synthesize and test, reducing time and cost.
Generative ModelsDesigns novel molecules with desired properties in silico. mdpi.comAccelerates the discovery of lead compounds with improved characteristics.
Reaction Outcome PredictionPredicts the yield and products of chemical reactions. research.googleOptimizes synthetic routes and improves the efficiency of chemical synthesis.
Target PredictionPredicts potential protein targets based on the compound's structure. nih.govGenerates hypotheses for biological testing and mechanism-of-action studies.

Exploration of this compound in Emerging Areas of Chemical Biology and Materials Science

The unique combination of a chiral amino alcohol scaffold and a bulky, hydrophobic neopentyl group suggests several unexplored applications in both chemical biology and materials science.

Materials Science: Amino alcohols are known to be valuable monomers in polymer chemistry and as functional additives. alfa-chemistry.com

Polymer Synthesis: The compound could serve as a monomer for the synthesis of novel poly(ester amide)s or polyurethanes. nih.gov The presence of the neopentyl group could impart unique thermal and mechanical properties, such as increased rigidity and thermal stability, to the resulting polymers.

Corrosion Inhibition: Amino alcohols have been investigated as effective corrosion inhibitors for steel, particularly in concrete. cdnsciencepub.comscientific.net The this compound molecule could be evaluated for its ability to adsorb onto metal surfaces and form a protective film, with the neopentyl group potentially enhancing the durability and hydrophobicity of this layer. scirp.orgscite.ai

Chemical Biology:

Scaffold for Compound Libraries: The molecule's chiral backbone makes it an attractive starting point for the synthesis of diverse compound libraries for drug discovery. The amino and hydroxyl groups provide convenient handles for chemical modification.

Chiral Ligands and Catalysts: Chiral β-amino alcohols are widely used as ligands in asymmetric catalysis. alfa-chemistry.com The title compound could be derivatized and evaluated as a ligand for metal-catalyzed reactions, where the sterically hindered neopentyl group could influence the stereochemical outcome of the transformations.

Table 4: Potential Applications in Chemical Biology and Materials Science
FieldPotential ApplicationRationale
Materials ScienceMonomer for Specialty PolymersThe bifunctional amino alcohol structure can form poly(ester amide)s; the neopentyl group may enhance thermal/mechanical properties. nih.gov
Materials ScienceCorrosion InhibitorAmino alcohols can form protective films on metal surfaces; the bulky group may increase durability. cdnsciencepub.comresearchgate.net
Chemical BiologyScaffold for Drug DiscoveryProvides a chiral core with functional groups (amine, alcohol) for diversification.
Chemical BiologyChiral Ligand in Asymmetric CatalysisChiral amino alcohols are proven ligands; the neopentyl group offers unique steric properties. alfa-chemistry.comacs.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing 2-[(2,2-Dimethylpropyl)amino]butan-1-ol with high yield and purity?

  • Methodological Answer : Optimize synthesis via reductive amination or nucleophilic substitution, using tert-butylamine derivatives and butanol precursors. Purification can involve column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Monitor purity via HPLC (C18 column, aqueous acetonitrile gradient) .

Q. How can spectroscopic techniques characterize the structural configuration of this compound?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to identify amine (-NH-) and hydroxyl (-OH) protons (δ 1.2–3.5 ppm) and confirm branching. IR spectroscopy (3300–3500 cm1^{-1} for -OH/-NH stretches) and high-resolution mass spectrometry (HRMS; calculated m/z for C9_9H21_{21}NO: 159.1623) validate molecular composition. Compare with analogs like 2-amino-1-butanol (C4_4H11_{11}NO, MW 89.14) .

Q. What storage conditions are critical for maintaining this compound stability in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C. Avoid moisture and light exposure to prevent hydrolysis or oxidation. Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) can identify decomposition products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Conduct comparative assays (e.g., P2X receptor binding studies) using isoform-specific antagonists (e.g., TNP-ATP for P2X1/3 subtypes). Structure-activity relationship (SAR) analysis via substituent variation (e.g., alkyl chain length) and molecular docking (PDB: 4DW0) clarifies target selectivity .

Q. How can computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (predicted ~1.8), solubility (LogS ≈ -2.5), and permeability (Caco-2 assay). Molecular dynamics simulations (AMBER force field) assess membrane interaction, while ADMET predictors evaluate hepatotoxicity risk .

Q. What methodologies assess the ecological impact of this compound during preclinical research?

  • Methodological Answer : Perform OECD 301 biodegradation tests (28-day aerobic conditions) and Daphnia magna acute toxicity assays (EC50_{50}). Soil mobility studies (OECD 106) and QSAR-based bioaccumulation predictions (EPI Suite) address environmental persistence .

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